molecular formula C25H26N4O3S2 B2632283 N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251584-12-9

N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

Katalognummer: B2632283
CAS-Nummer: 1251584-12-9
Molekulargewicht: 494.63
InChI-Schlüssel: HOQPQMLROYLEQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex acetamide derivative featuring a thiazolo[4,5-d]pyrimidin-4(5H)-one core. Key structural elements include:

  • A p-tolyl substituent at position 6 of the bicyclic system, contributing to lipophilicity and steric bulk.
  • A 2-ethyl-6-methylphenyl acetamide side chain, influencing binding interactions in biological systems.

Synthetic routes for analogous compounds (e.g., alkylation of thiopyrimidines with chloroacetamides) are described in the literature .

Eigenschaften

CAS-Nummer

1251584-12-9

Molekularformel

C25H26N4O3S2

Molekulargewicht

494.63

IUPAC-Name

N-(2-ethyl-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C25H26N4O3S2/c1-5-17-9-7-8-16(4)20(17)26-19(30)14-28-22-21(34-24(27-22)33-6-2)23(31)29(25(28)32)18-12-10-15(3)11-13-18/h7-13H,5-6,14H2,1-4H3,(H,26,30)

InChI-Schlüssel

HOQPQMLROYLEQC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C20H24N2O3S
  • Molecular Weight: 372.48 g/mol
  • IUPAC Name: N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

This compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values obtained from different studies:

Cell Line IC50 (µM) Reference
HEPG2 (Liver Cancer)1.18
MCF7 (Breast Cancer)0.67
SW1116 (Colon Cancer)0.80
BGC823 (Gastric Cancer)0.87

These results indicate that the compound exhibits potent inhibitory activity against multiple cancer types, making it a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit:

  • EGFR (Epidermal Growth Factor Receptor) : This receptor is often overexpressed in various cancers and plays a crucial role in cell signaling pathways that promote cell division and survival.
  • Src Kinase : A non-receptor tyrosine kinase involved in various cellular processes including proliferation and survival.

Inhibition of these pathways contributes to the observed cytotoxicity against cancer cells.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess:

  • Anti-inflammatory properties : By modulating inflammatory cytokines.
  • Antimicrobial activity : Against certain bacterial strains, although further studies are needed to confirm this effect.

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized several derivatives of thiazolo-pyrimidine compounds and tested their anticancer activity using MTT assays. The compound under discussion was among those that showed promising results against multiple cancer cell lines with low IC50 values compared to established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. The binding energy values indicated strong interactions with both EGFR and Src kinase, suggesting a robust potential for therapeutic application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide and related compounds from the evidence:

Compound Core Structure Substituents Yield (%) Melting Point (°C) Key Properties
Target Compound (This Work) Thiazolo[4,5-d]pyrimidin-4(5H)-one Ethylthio, p-tolyl, 2-ethyl-6-methylphenyl acetamide Not Reported Not Reported High lipophilicity (predicted), potential kinase inhibition (structural analogy)
5.6 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 1,6-Dihydropyrimidin-2-yl thio 2,3-Dichlorophenyl, methyl 80 230–232 Cytotoxicity (IC₅₀: 12 µM in HeLa cells), moderate solubility in DMSO
5.12 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 1,6-Dihydropyrimidin-2-yl thio Benzyl, methyl 66 196–198 Lower cytotoxicity (IC₅₀: >50 µM), enhanced aqueous solubility
5.15 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide 1,6-Dihydropyrimidin-2-yl thio 4-Phenoxyphenyl, methyl 60 224–226 Moderate activity (IC₅₀: 28 µM), improved membrane permeability

Structural and Functional Insights:

Core Heterocycle: The target compound’s thiazolo[4,5-d]pyrimidinone core differs from the simpler 1,6-dihydropyrimidin-2-yl thio systems in analogs 5.6, 5.12, and 5.15. This bicyclic system likely enhances rigidity and target binding affinity compared to monocyclic analogs .

Substituent Effects: The ethylthio group in the target compound may confer greater metabolic stability than the methyl or unsubstituted thioether groups in analogs .

Biological Activity : While direct data for the target compound are absent, analogs with 2,3-dichlorophenyl substituents (5.6 ) show higher cytotoxicity, suggesting that electron-withdrawing groups enhance activity . Conversely, polar substituents (e.g., 5.12 ) reduce potency but improve solubility .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to 5.6 and 5.15 , involving alkylation of a thiol-containing heterocycle with a chloroacetamide intermediate . However, the bicyclic core may require additional steps (e.g., cyclocondensation).
  • Structure-Activity Relationship (SAR): Electron-deficient aromatic rings (e.g., dichlorophenyl in 5.6) correlate with enhanced cytotoxicity, possibly due to increased interactions with hydrophobic enzyme pockets . Bulkier substituents (e.g., phenoxyphenyl in 5.15) may hinder cellular uptake, explaining its lower activity compared to 5.6 .
  • Predicted Pharmacokinetics : The target compound’s ethylthio and p-tolyl groups suggest improved metabolic stability over analogs with methylthio or unsubstituted aryl groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.